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Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of RNA molecules

with a psoralen derivative using Psoralen-c2-CEP phosphoramidite during solid-phase

oligonucleotide synthesis. The subsequent photo-crosslinking of the labeled RNA to a

complementary strand is also described. This method is a powerful tool for studying RNA-RNA

interactions, RNA structure, and for the development of RNA-targeted therapeutics.

Introduction
Psoralens are a class of naturally occurring heterocyclic compounds that can intercalate into

the helical structure of nucleic acids.[1] Upon exposure to long-wavelength ultraviolet (UVA)

light (365 nm), psoralens form covalent cyclobutane adducts with pyrimidine bases, primarily

thymine and uracil.[1] This photo-crosslinking reaction can be used to "freeze" RNA-RNA

duplexes, allowing for their study and manipulation.

Psoralen-c2-CEP is a phosphoramidite reagent designed for the incorporation of a psoralen

moiety at the 5'-terminus of a synthetic RNA oligonucleotide. The C2 linker provides flexibility

for the psoralen to intercalate into a target duplex. This method offers a site-specific and

efficient way to introduce a photo-activatable crosslinker into an RNA molecule of interest.

Mechanism of Psoralen-RNA Photo-crosslinking
The process of labeling and crosslinking RNA using Psoralen-c2-CEP involves two key stages:
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Solid-Phase Synthesis: The Psoralen-c2-CEP phosphoramidite is used as the final building

block in a standard solid-phase RNA synthesis protocol. This results in an RNA

oligonucleotide with a psoralen molecule tethered to its 5'-end.

Photo-crosslinking: The purified 5'-psoralen-labeled RNA is hybridized to a target RNA

molecule containing a complementary sequence. Upon irradiation with 365 nm UV light, the

psoralen intercalates into the RNA duplex and forms a covalent bond with a pyrimidine base

(uracil in RNA) on the opposing strand.[1]

The crosslink can be reversed by exposure to short-wavelength UV light (254 nm), which

allows for the recovery of the individual RNA strands for further analysis.[2]

Quantitative Data
The efficiency of psoralen-mediated RNA crosslinking can be influenced by several factors,

including the psoralen derivative used, the concentration of the reagents, the duration and

intensity of UV exposure, and the sequence context of the target site. The following tables

summarize some reported quantitative data for psoralen crosslinking experiments.

Table 1: Comparison of Psoralen Derivatives for RNA Crosslinking

Psoralen Derivative Key Feature

Reported
Crosslinking
Efficiency/Enrichm
ent

Reference

Psoralen (unmodified) Parent compound Baseline efficiency [1]

4'-aminomethyl-

trioxsalen (AMT)

Increased water

solubility

More efficient than

unmodified psoralen
[3]

Amotosalen High water solubility

~5.7-fold increase in

crosslinked fragments

compared to AMT

Biotinylated Psoralen
Allows for affinity

purification

Sensitivity increased

from ~0.45 to ~0.75 in

SPLASH method

[1]
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Table 2: Typical Experimental Parameters and Outcomes

Parameter Value
Outcome/Observati
on

Reference

UV Irradiation

(Crosslinking)
365 nm

Induces cycloaddition

and crosslink

formation

[1]

UV Irradiation

(Reversal)
254 nm

Reverses the

cyclobutane adduct
[2]

Target Enrichment

(miRNA)
N/A

20-fold enrichment of

a miRNA target after

crosslinking

[1][4]

RNA Integrity with

Quencher

30 min irradiation at

254 nm with acridine

orange

30% of RNA remains

intact (vs. <0.5%

without quencher)

[1]

Experimental Protocols
This section provides a detailed protocol for the synthesis of a 5'-psoralen-labeled RNA

oligonucleotide and its subsequent photo-crosslinking to a target RNA.

Synthesis, Deprotection, and Purification of 5'-Psoralen-
Labeled RNA
This protocol assumes familiarity with standard automated solid-phase oligonucleotide

synthesis techniques.

Materials:

Psoralen-c2-CEP phosphoramidite

Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents

Controlled pore glass (CPG) solid support
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Deprotection solutions (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)

Desalting columns or HPLC system for purification

Protocol:

Automated RNA Synthesis:

Program the DNA/RNA synthesizer with the desired RNA sequence.

In the final coupling cycle, use the Psoralen-c2-CEP phosphoramidite to incorporate the

psoralen moiety at the 5'-terminus.

Follow the synthesizer's standard protocol for coupling, capping, and oxidation steps.

Cleavage and Deprotection:

After synthesis, transfer the CPG support to a screw-cap vial.

Add the deprotection solution (e.g., AMA) to the vial.

Incubate at the recommended temperature and time to cleave the oligonucleotide from the

support and remove the protecting groups. Note: Consult the technical specifications for

the Psoralen-c2-CEP phosphoramidite for any specific deprotection requirements.

Purification:

Purify the deprotected 5'-psoralen-labeled RNA using a suitable method such as desalting

columns, polyacrylamide gel electrophoresis (PAGE), or reverse-phase high-performance

liquid chromatography (RP-HPLC). The choice of method will depend on the desired purity

and the length of the oligonucleotide.

Quantification:

Determine the concentration of the purified 5'-psoralen-labeled RNA using UV-Vis

spectrophotometry at 260 nm.
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Photo-crosslinking of 5'-Psoralen-Labeled RNA to Target
RNA
Materials:

Purified 5'-psoralen-labeled RNA

Purified target RNA

Hybridization buffer (e.g., 1x PBS, or a buffer with desired salt concentration)

UV crosslinker instrument (365 nm)

Microcentrifuge tubes or a microplate

Protocol:

Hybridization:

In a microcentrifuge tube, combine the 5'-psoralen-labeled RNA and the target RNA in

hybridization buffer. A molar ratio of 1:1 or a slight excess of the psoralen-labeled RNA is

recommended.

Heat the mixture to 95°C for 2 minutes to denature any secondary structures.

Allow the mixture to cool slowly to room temperature to facilitate annealing of the

complementary strands.

UV Irradiation:

Place the tube or microplate in a UV crosslinker instrument.

Irradiate the sample with 365 nm UV light. The optimal irradiation time and energy will

need to be determined empirically but a starting point is typically 15-30 minutes.[3]

Analysis of Crosslinking Efficiency:
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The efficiency of the crosslinking reaction can be assessed by denaturing polyacrylamide

gel electrophoresis (PAGE).

Run a sample of the irradiated mixture alongside a non-irradiated control.

The crosslinked RNA duplex will migrate slower than the individual single-stranded RNAs.

The percentage of the crosslinked product can be quantified by densitometry of the gel

bands.

Reversal of Psoralen Crosslink
Materials:

Crosslinked RNA sample

UV crosslinker instrument (254 nm)

Protocol:

UV Irradiation:

Place the tube containing the crosslinked RNA sample in a UV crosslinker.

Irradiate the sample with 254 nm UV light for 10-15 minutes.[3]

Analysis of Reversal:

Analyze the irradiated sample by denaturing PAGE.

The disappearance of the higher molecular weight crosslinked band and the reappearance

of the single-stranded RNA bands indicate successful reversal.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5821472/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Intercalation

2. Photo-cycloaddition (365 nm UV) 3. Reversal (254 nm UV)

Psoralen RNA Duplex

Intercalates between
pyrimidine bases

Psoralen-RNA Complex Covalent Crosslink
(Cyclobutane adduct)

[2+2] cycloaddition
Original RNA Duplex

Cleavage of
cyclobutane ring

Click to download full resolution via product page

Caption: Mechanism of psoralen-mediated RNA photo-crosslinking and reversal.
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Step 1: RNA Synthesis and Purification Step 2: Photo-crosslinking

Step 3: Analysis and Reversal

Solid-Phase RNA Synthesis with
Psoralen-c2-CEP Phosphoramidite
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Optional: Reversal of Crosslink
(254 nm UV Light)

Downstream Applications
(e.g., Structural analysis, Target ID)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15344156?utm_src=pdf-body-img
https://www.benchchem.com/product/b15344156?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jacsau.2c00625
https://www.researchgate.net/publication/265298624_Detecting_RNA-RNA_Interactions_Using_Psoralen_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and
Resolution - PMC [pmc.ncbi.nlm.nih.gov]

4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Labeling RNA with
Psoralen-c2-CEP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15344156#protocol-for-labeling-rna-with-psoralen-c-
2-cep]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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